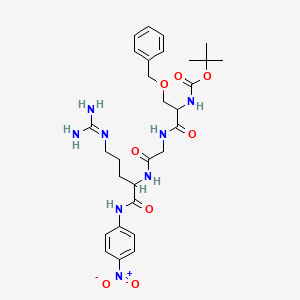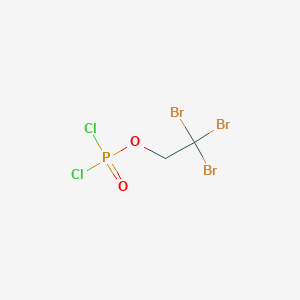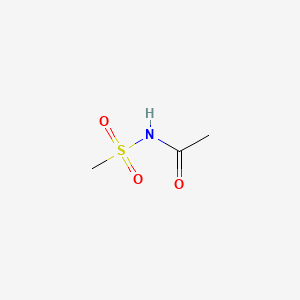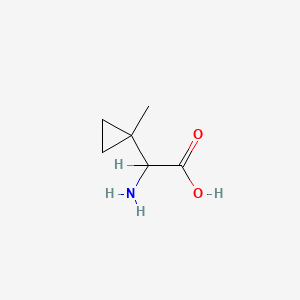
2-Amino-2-(1-Methylcyclopropyl)essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(1-methylcyclopropyl)acetic acid is a compound with the molecular formula C6H11NO2 It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by an amino group, and the hydrogen atom of the methyl group is replaced by a 1-methylcyclopropyl group
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(1-methylcyclopropyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
The primary targets of 2-Amino-2-(1-methylcyclopropyl)acetic acid are currently unknown. This compound is a derivative of glycine, which is a non-essential amino acid that plays a crucial role in the human body
Mode of Action
The resulting changes from these interactions are currently unknown .
Biochemical Pathways
Given its structural similarity to glycine, it may be involved in pathways where glycine acts as a neurotransmitter or a building block for proteins . The downstream effects of these pathways are diverse and depend on the specific context within the cell.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1-methylcyclopropyl)acetic acid typically involves the following steps:
Cyclopropanation: The starting material, such as an appropriate alkene, undergoes cyclopropanation to introduce the cyclopropyl group.
Amination: The cyclopropyl derivative is then subjected to amination reactions to introduce the amino group.
Acetic Acid Derivatization: The final step involves the derivatization of the acetic acid moiety to complete the synthesis of 2-Amino-2-(1-methylcyclopropyl)acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation and amination reactions, utilizing catalysts and optimized reaction conditions to achieve high yields and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(1-methylcyclopropyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogenating agents and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-2-(cyclopropyl)acetic acid
- 2-Amino-2-(1-ethylcyclopropyl)acetic acid
- 2-Amino-2-(1-methylcyclobutyl)acetic acid
Uniqueness
2-Amino-2-(1-methylcyclopropyl)acetic acid is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding interactions, and overall chemical behavior, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
58160-96-6 |
|---|---|
Molekularformel |
C6H11NO2 |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
2-(cyclopropylmethylamino)acetic acid |
InChI |
InChI=1S/C6H11NO2/c8-6(9)4-7-3-5-1-2-5/h5,7H,1-4H2,(H,8,9) |
InChI-Schlüssel |
JOWMUWBEMDOCKB-UHFFFAOYSA-N |
SMILES |
CC1(CC1)C(C(=O)O)N |
Kanonische SMILES |
C1CC1CNCC(=O)O |
Key on ui other cas no. |
139132-43-7 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


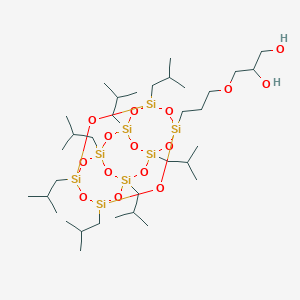

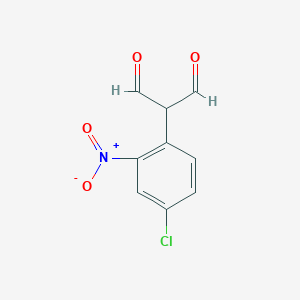

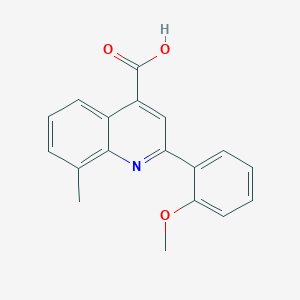
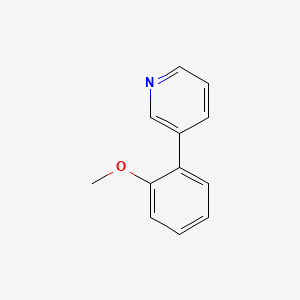
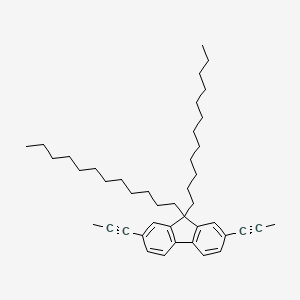
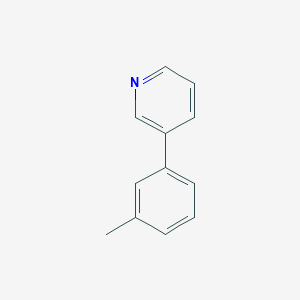

![Methyl 2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B1608799.png)
